molecular formula O4Os<br>OsO4 B058088 Osmium tetroxide CAS No. 20816-12-0

Osmium tetroxide

Cat. No.: B058088
CAS No.: 20816-12-0
M. Wt: 254.2 g/mol
InChI Key: VUVGYHUDAICLFK-UHFFFAOYSA-N
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Description

Osmium tetroxide, also known as osmium (VIII) oxide, is a chemical compound with the formula OsO₄. It is a colorless, volatile, and highly toxic compound that has a characteristic acrid chlorine-like odor. This compound is noteworthy for its many uses, despite its toxicity and the rarity of osmium. It is a powerful oxidizing agent and plays a significant role in various organic chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Osmium tetroxide can be prepared by the direct oxidation of osmium metal at high temperatures. The reaction involves burning osmium metal in the presence of oxygen at approximately 800°C:

Os+2O2OsO4\text{Os} + 2\text{O}_2 \rightarrow \text{OsO}_4 Os+2O2​→OsO4​

Alternatively, this compound can be synthesized by oxidizing osmium salts with concentrated nitric acid .

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the refining of platinum and nickel ores. The osmium-containing residues are treated with oxidizing agents to produce this compound .

Types of Reactions:

    Oxidation: this compound is a powerful oxidizing agent and is commonly used in the oxidation of alkenes to form diols.

    Hydroxylation: this compound adds two hydroxyl groups to alkenes, forming diols.

    Cleavage of Alkynes: this compound can cleave alkynes to form carbonyl compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Staining

Osmium Tetroxide in Electron Microscopy
this compound is predominantly used as a fixative and stain in electron microscopy. It selectively reacts with lipids, allowing for the visualization of cellular membranes and organelles. This property is crucial for preparing biological samples for high-resolution imaging, as it enhances contrast and preserves cellular structures during the fixation process . For instance, studies have shown that this compound can effectively fix human leukocytes, providing well-contrasted images suitable for scanning electron microscopy .

Case Study: Membrane Interaction
Research demonstrated that this compound reacts selectively with lipid components of cell membranes, which significantly alters lipid-protein interactions. This selectivity aids in understanding membrane dynamics and cellular architecture .

Organic Synthesis

Dihydroxylation Reactions
this compound serves as a catalyst in dihydroxylation reactions, where it facilitates the addition of hydroxyl groups to alkenes. This reaction is essential in synthesizing complex organic molecules, including pharmaceutical intermediates. Recent advancements have led to the development of polymer-supported osmium catalysts that mitigate the toxicity associated with this compound while maintaining its catalytic efficiency .

Table: Comparison of Catalytic Methods Using this compound

MethodAdvantagesDisadvantages
Free this compoundHigh reactivityHighly toxic and volatile
Polymer-Supported CatalystReduced toxicity, reusablePotentially lower reactivity

Structural Probing in Nucleic Acids

RNA and DNA Studies
this compound has been employed to probe RNA and DNA structures due to its ability to modify specific bases selectively. It has been used to investigate helical junctions and other structural motifs in nucleic acids, providing insights into their conformational dynamics . The modification of thymine bases by this compound allows researchers to study base pairing and structural changes in various DNA configurations.

Environmental and Safety Considerations

Despite its utility, this compound poses significant health risks due to its toxicity. Exposure can lead to severe ocular damage and respiratory issues. Therefore, handling protocols must be strictly followed in laboratory settings to prevent accidents . Case reports have documented severe injuries from accidental exposure, highlighting the need for careful management of this compound in research environments .

Industrial Applications

This compound's role extends into industrial applications, particularly in refining processes where it is used as a catalyst or reagent. Its effectiveness in catalyzing reactions is being explored for potential applications in green chemistry initiatives aimed at reducing environmental impact while enhancing reaction efficiency .

Biological Activity

Osmium tetroxide (OsO₄) is a highly reactive and potent oxidizing agent widely used in biological and chemical research, particularly in electron microscopy for fixing and staining biological tissues. Its unique properties allow for the visualization of cellular structures, but its biological activity also raises concerns regarding toxicity and safety.

This compound acts primarily by oxidizing various biomolecules, including lipids, proteins, and nucleic acids. This oxidation can lead to significant alterations in cellular structures:

  • Lipid Peroxidation : OsO₄ interacts with unsaturated lipids, forming osmium-labeled products that can be visualized under electron microscopy .
  • Protein Modification : The compound modifies amino acids, particularly those containing sulfur, which can lead to protein denaturation and loss of function .

Case Studies

  • Accidental Exposure : A case study documented a laboratory accident involving a 32-year-old female who experienced dermal and ocular exposure to 2% this compound. Serum analysis showed elevated iron levels post-exposure, suggesting systemic absorption and potential long-term effects . This case highlights the need for careful handling due to the compound's toxicity.
  • Effects on Cellular Structures : Research has shown that this compound can disrupt actin filaments in muscle cells. The degree of filament destruction is influenced by factors such as concentration, temperature, and pH. Under controlled conditions, low concentrations can preserve actin structure, while higher concentrations lead to significant degradation .

Toxicological Profile

This compound is classified as a hazardous substance with several toxicological endpoints:

Safety Measures

Given its toxicity, proper safety protocols are essential when working with this compound:

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to minimize exposure.
  • Ventilation : Work in fume hoods to prevent inhalation of vapors.
  • Emergency Procedures : Establish clear protocols for accidental spills or exposure.

Table 1: Summary of Biological Effects of this compound

Biological ActivityEffectReference
Lipid OxidationFormation of osmium-labeled products
Protein DenaturationModification of amino acids
Actin Filament DisruptionFragmentation under high concentrations
Acute Dermal/Ocular DamageSevere burns from skin/eye exposure
Systemic AbsorptionElevated iron levels post-exposure

Chemical Reactions Analysis

Oxidation of Alkenes: Syn-Dihydroxylation

OsO₄ reacts with alkenes to form cis-1,2-diols through a stereospecific [3+2] cycloaddition mechanism . The reaction proceeds via a cyclic osmate ester intermediate, followed by hydrolysis:

OsO4+alkeneosmate esterH2Ovicinal diol+Os VI \text{OsO}_4+\text{alkene}\rightarrow \text{osmate ester}\xrightarrow{\text{H}_2\text{O}}\text{vicinal diol}+\text{Os VI }

Key characteristics :

  • Stereo-specificity : Exclusive syn addition due to the concerted mechanism .

  • Catalytic systems : Stoichiometric OsO₄ is hazardous, so catalytic methods using reoxidants like N-methylmorpholine N-oxide (NMO) or H₂O₂ regenerate OsO₄ from Os(VI) .

  • Substrate selectivity : Electron-rich alkenes react faster (tetrasubstituted > trisubstituted > disubstituted) .

Catalyst SystemReoxidantReaction TimeYield (%)
OsO₄ (stoichiometric)None12–24 h85–95
OsO₄ (catalytic)NMO2–6 h90–98
OsO₄ (catalytic)K₃Fe(CN)₆4–8 h80–90

Coordination Chemistry

OsO₄ acts as a Lewis acid, forming complexes with amines and other nucleophiles :

Notable reactions :

  • With hexamine: Forms osmeth (OsO₄·hexamine), a stable complex for storage .

  • With tert-butylamine: Produces imido derivatives:

    OsO4+Me3CNH2OsO3(NCMe3)+H2O\text{OsO}_4+\text{Me}_3\text{CNH}_2\rightarrow \text{OsO}_3(\text{NCMe}_3)+\text{H}_2\text{O}
  • With NH₃ and KOH: Generates nitrido complexes :

    OsO4+NH3+KOHK[Os N O3]+2H2O\text{OsO}_4+\text{NH}_3+\text{KOH}\rightarrow \text{K}[{\text{Os N O}_3}]+2\text{H}_2\text{O}

Hydrogenation

OsO₄ is reduced by H₂ to metallic osmium, which catalyzes hydrogenation of organic substrates :

OsO4+4H2Os+4H2O\text{OsO}_4+4\text{H}_2\rightarrow \text{Os}+4\text{H}_2\text{O}

Reductive Carbonylation

Under high CO pressure, OsO₄ forms triangular clusters :

3OsO4+24COOs3(CO)12+12CO23\text{OsO}_4+24\text{CO}\rightarrow \text{Os}_3(\text{CO})_{12}+12\text{CO}_2

Reactions with Chalcogens and Halogens

  • Sulfur : Reacts violently with H₂S to form osmium oxysulfides :

    2HOsO4+4H2S2OsSOH2O+5H2O+2S2\text{HOsO}_4+4\text{H}_2\text{S}\rightarrow 2\text{OsSO}·\text{H}_2\text{O}+5\text{H}_2\text{O}+2\text{S}
  • Chlorine : Forms chlorides (e.g., OsCl₃, OsCl₄) upon prolonged heating with HCl .

Biological Staining and Lipid Interactions

OsO₄ binds to unsaturated lipids in biological membranes, forming Os(VI) esters that hydrolyze to Os(IV) and Os(III) species . This property underpins its use in electron microscopy:

Reaction StepOxidation StateProduct
Initial bindingOs(VI)Osmate esters
HydrolysisOs(IV)OsO₂ (osmium dioxide)
Ethanol dehydrationOs(III)Oxo/amino complexes

Oxidative Cleavage of Alkenes

In the Lemieux-Johnson oxidation, OsO₄ and NaIO₄ cleave diols to aldehydes/ketones, mimicking ozonolysis :

Diol+NaIO42Aldehydes Ketones+OsO4(regenerated)\text{Diol}+\text{NaIO}_4\rightarrow 2\text{Aldehydes Ketones}+\text{OsO}_4\,(\text{regenerated})

Applications :

  • Total synthesis of natural products (e.g., (+)-tanikolide) .

  • Polymer-bound OsO₄ (e.g., OsEnCat™) enables safer, recyclable catalysis .

Stability and Decomposition

OsO₄ decomposes in alkaline solutions to form perosmates (OsO4(OH)22\text{OsO}_4(\text{OH})_2^{2-}) . UV light accelerates reduction to OsO₂ .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling and storing osmium tetroxide in laboratory settings?

this compound requires stringent safety measures:

  • Storage : Keep in sealed, secondary containers (e.g., glass ampules) within a refrigerator or freezer to minimize volatilization .
  • PPE : Use ANSI-approved chemical splash goggles, lab coats, closed-toed shoes, and nitrile gloves. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory if used outside a fume hood .
  • Spill Management : Neutralize spills with corn oil (2% OsO₄ requires 2× volume of oil; monitor via filter paper blackening) or sodium sulfite for aqueous solutions .

Q. How can researchers safely neutralize this compound-contaminated solutions?

Decontamination involves:

  • Corn Oil Method : Add twice the volume of corn oil to 2% OsO₄ solutions. Confirm neutralization by testing with oil-soaked filter paper; blackening indicates residual OsO₄ .
  • Chemical Reduction : Use sodium sulfite (Na₂SO₃) to reduce OsO₄ to non-volatile osmate(VI) species, followed by disposal as hazardous waste .

Q. When is respiratory protection necessary for this compound use?

Respiratory protection (e.g., N95 respirators) is required when working outside a fume hood. A respiratory protection analysis must be conducted in advance by occupational safety teams .

Advanced Research Questions

Q. How does this compound interact with biological samples in electron microscopy (EM), and what methodological insights guide its application?

OsO₄ binds to unsaturated lipid double bonds and ionic sites in proteins, enhancing membrane contrast. Key steps:

  • Fixation : Treat samples with 1-2% OsO₄ in buffer (e.g., cacodylate) for 1-2 hours at 4°C.
  • Post-Fixation Staining : Combine with lead citrate (pH 12) to highlight ribosomes and glycogen. Use chelated lead citrate to avoid precipitation .
  • Controversy : X-ray diffraction shows OsO₄ localization at lipid-protein interfaces, not hydrocarbon chains, suggesting ionic interactions dominate .

Q. What experimental parameters optimize this compound’s role in alkene dihydroxylation reactions?

Key considerations:

  • Catalytic Systems : Use cooxidants (e.g., N-methylmorpholine N-oxide) to regenerate OsO₄, enabling sub-stoichiometric OsO₄ quantities .
  • Solvent Choice : Polar solvents (e.g., acetone/water) improve stereoselectivity.
  • Safety : Microencapsulated OsO₄ reduces volatility and enables recycling via filtration .

Q. How are this compound nanoparticles applied in cancer research, and what methodological challenges arise?

OsO₄ nano-capsules, synthesized via sol-gel methods, deliver synchrotron radiation to DNA/RNA in cancer cells. Challenges include:

  • Optical Characterization : Use Drude-Lorentz modeling to derive optical constants (refractive index, extinction coefficient) from reflection spectra (400–1100 nm) .
  • Stability : Encapsulation prevents premature oxidation but requires rigorous pH control during synthesis .

Q. Why is quantitative analysis of osmium challenging, and what strategies mitigate these issues?

Volatility of OsO₄ and multiple oxidation states complicate analysis:

  • Distillation : Separate OsO₄ via oxidation and distillation into caustic traps, followed by isotope dilution .
  • Spectroscopy : ICP-MS with Re-Os spike calibration improves precision in geological samples .

Q. How do contradictions in this compound’s interaction sites (lipids vs. ionic groups) impact data interpretation in EM studies?

Discrepancies arise from:

  • Lipid Binding : OsO₄ crosslinks unsaturated bonds in lipids, stabilizing membranes .
  • Ionic Interactions : Density increases at lipid-protein interfaces suggest preferential binding to phosphate/carboxyl groups .
  • Methodological Resolution : Combine OsO₄ staining with cryo-EM or immunogold labeling to resolve ambiguities .

Q. What synergistic approaches reduce this compound usage in oxidation reactions without compromising efficacy?

Cooxidants (e.g., K₃Fe(CN)₆, tert-butyl hydroperoxide) regenerate OsO₄ catalytically, reducing required amounts by >90%. Optimize pH (8–10) and temperature (0–25°C) to balance reaction rate and selectivity .

Q. How are acute exposure limits (AEGLs) for this compound determined, and what gaps exist in toxicity data?

  • AEGL-2 : 0.02–0.08 ppm (6-hour exposure) causes reversible ocular/respiratory irritation. Derived from occupational exposure data .
  • Data Gaps : No reliable AEGL-1 (mild effects) due to insufficient human/animal data. Chronic toxicity studies are limited .

Properties

IUPAC Name

tetraoxoosmium
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InChI

InChI=1S/4O.Os
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InChI Key

VUVGYHUDAICLFK-UHFFFAOYSA-N
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Canonical SMILES

O=[Os](=O)(=O)=O
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Molecular Formula

O4Os, OsO4
Record name OSMIUM TETROXIDE
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DSSTOX Substance ID

DTXSID5042245
Record name Osmium tetroxide
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Molecular Weight

254.2 g/mol
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Physical Description

Osmium tetroxide appears as a colorless or yellow solid with a pungent odor of chlorine. Begins to sublime below melting point. Soluble in alcohol. Toxic by inhalation and a strong irritant to the eyes and mucous membranes., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor; Note: A liquid above 105 degrees F; [NIOSH], COLOURLESS-TO-PALE-YELLOW SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor. [Note: A liquid above 105 °F.]
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Boiling Point

266 °F at 760 mmHg (NIOSH, 2023), 130.0 °C at 760 mm Hg; begins to sublime and distill well below bp, 130 °C, 266 °F
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Solubility

6 % at 77 °F (NIOSH, 2023), Sol in benzene, alcohol, ether, ammonium hydroxide, and phosphorus oxychloride; solubility in carbon tetrachloride @ 25 deg: 375 g/100 g, Solubility (g/100 cc solvent): 5.70 g in water @ 10 °C; 6.23 g in water @ 25 °C; 250 +/- 10 g in carbon tetrachloride @ 20 °C, In water, 7.24 (g/100 g) at 25 °C, Solubility in water, g/100ml at 25 °C: 6, (77 °F): 6%
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Density

5.1 (NIOSH, 2023) - Denser than water; will sink, 5.10 (Calculated), Relative density (water = 1): 4.9, 5.1, 5.10
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Vapor Density

Relative vapor density (air = 1): 8.8
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Vapor Pressure

7 mmHg (NIOSH, 2023), 7.0 [mmHg], 11 mm Hg at 27 °C, Vapor pressure, kPa at 27 °C: 1.5, 7 mmHg
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Color/Form

Pale yellow solid; monoclinic crystals, Dimorphic compd with both crystalline and amorphous forms, Colorless, crystalline solid, or pale-yellow mass [Note: A liquid above 105 degrees F].

CAS No.

20816-12-0
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Melting Point

105 °F (NIOSH, 2023), 40.6 °C, 42 °C, 105 °F
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